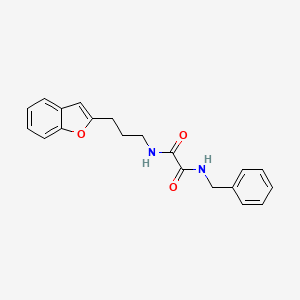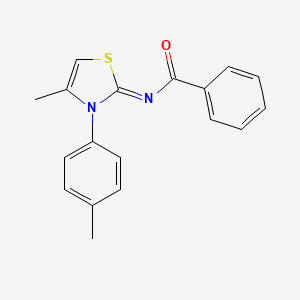
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H19ClO2 and a molecular weight of 314.81 g/mol . This compound is characterized by the presence of two aromatic rings, each substituted with methyl groups, and a central propane-1,3-dione moiety with a chlorine atom attached to the second carbon .
Métodos De Preparación
The synthesis of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione can be compared with similar compounds such as:
1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione: Contains a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO2/c1-11-5-7-15(9-13(11)3)18(21)17(20)19(22)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKQIZLOYWSMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2623349.png)

![2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2623353.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)
![3,8-dihexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623365.png)
